L-Cysteine, N-(acetyl-d3)-S-(2,2-dichloroethenyl)-
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for the non-deuterated analogue, N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine , is (2R)-2-acetamido-3-(2,2-dichloroethenylsulfanyl)propanoic acid. For the deuterated variant, systematic nomenclature specifies the substitution of three hydrogen atoms with deuterium at the acetyl group, yielding N-(acetyl-1-13C-d3)-S-(2,2-dichlorovinyl)-L-cysteine . The molecular formula shifts from C₇H₉Cl₂NO₃S (non-deuterated) to C₇H₆D₃Cl₂NO₃S , with a molecular weight increase from 258.12 to 262.14 g/mol.
Table 1: Key Identifiers
Isotopic Labeling Patterns: Deuterium (d3) Positioning and Stereochemical Implications
Deuterium incorporation occurs exclusively at the acetyl group’s methyl moiety (-CD₃), replacing all three hydrogens. This labeling does not alter the compound’s stereochemical configuration, as the chiral center at the cysteine residue remains R-configured. However, isotopic substitution introduces subtle vibrational differences in spectroscopic profiles. For instance, C-D stretching vibrations in infrared (IR) spectra appear near 2100–2200 cm⁻¹, distinct from C-H stretches (~2900 cm⁻¹).
Deuterium’s greater mass marginally affects rotational and translational modes, potentially stabilizing molecular conformations in crystallographic studies. Such isotopic effects are critical for tracer applications, where metabolic pathways are tracked without perturbing native biochemical interactions.
Comparative Analysis with Non-Deuterated Analogues
Comparative studies highlight functional and analytical distinctions:
- Solubility and Stability : Both forms exhibit similar solubility in polar solvents (e.g., DMSO, water), but the deuterated variant demonstrates enhanced thermal stability due to stronger C-D bonds.
- Spectroscopic Signatures :
- NMR : The non-deuterated form’s ¹H NMR in DMSO-d₆ shows a characteristic CH₃ singlet at 1.89 ppm for the acetyl group. Deuterated analogues suppress this signal, with residual CD₃ coupling observed in ²H NMR.
- FTIR : The non-deuterated compound’s -SH stretch at 2553.9 cm⁻¹ disappears upon complexation with Ru(III), confirming thiol participation. Deuterated forms lack this band, simplifying spectral interpretation in metal-binding studies.
Table 2: Spectroscopic Comparison
Crystallographic and Spectroscopic Characterization Techniques
X-ray Crystallography : While crystallographic data for the deuterated form is limited, the non-deuterated analogue’s structure reveals a planar dichloroethenyl group and hydrogen bonding between the carboxylic acid and acetamido groups. Deuterated variants are expected to maintain this framework, with slight lattice adjustments due to isotopic mass differences.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) distinguishes isotopic clusters. The non-deuterated form shows a base peak at m/z 258.12, while the deuterated variant exhibits a shifted profile at m/z 262.14.
Nuclear Magnetic Resonance (NMR) : ¹³C NMR confirms the acetyl-d3 labeling, with the carbonyl carbon (C=O) split into a triplet due to coupling with deuterium (²J = 25 Hz).
Properties
CAS No. |
126543-44-0 |
|---|---|
Molecular Formula |
C7H9Cl2NO3S |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
(2R)-3-(2,2-dichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1/i1D3 |
InChI Key |
VDYGORWCAPEHPX-MQBGRFPLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC=C(Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Thioether Formation via Nucleophilic Substitution
The synthesis begins with the reaction of L-cysteine and 1,2-dichloroethene to form S-(2,2-dichloroethenyl)-L-cysteine (DCVC). This step involves nucleophilic substitution, where the thiol group of cysteine attacks the dichloroethene. The reaction is typically conducted in an alkaline aqueous medium (pH 8–9) at 25–40°C for 4–6 hours. Excess dichloroethene ensures complete conversion, with yields reaching 70–85% after purification via recrystallization from ethanol-water mixtures.
Deuterated Acetylation Using Acetic-d6 Anhydride
The acetylation of DCVC to introduce the N-(acetyl-d3) group employs acetic-d6 anhydride as the deuterium source. This step is performed under anhydrous conditions to prevent hydrolysis. DCVC is dissolved in deuterated dimethylformamide (DMF-d7), and acetic-d6 anhydride is added dropwise at 0°C. The mixture is stirred for 12–16 hours at room temperature, followed by quenching with ice-cold deuterium oxide (D2O). Neutralization with sodium bicarbonate-d (NaHCO3-d) ensures the removal of excess acid, yielding the crude product.
Table 1: Key Reaction Conditions for Deuterated Acetylation
| Parameter | Condition |
|---|---|
| Solvent | DMF-d7 |
| Temperature | 0°C (initial), 25°C (prolonged) |
| Reaction Time | 12–16 hours |
| Neutralizing Agent | NaHCO3-d |
| Yield (Crude) | 65–75% |
Purification and Isotopic Enrichment
Liquid-Liquid Extraction
The crude product is extracted using ethyl acetate-d10 to separate organic impurities. The organic layer is washed with D2O and dried over anhydrous sodium sulfate-d. This step removes residual solvents and unreacted starting materials, improving isotopic purity.
Chromatographic Refinement
Ion-exchange chromatography with deuterated mobile phases (e.g., D2O/acetonitrile-d3) is employed to isolate the target compound. A strong cation-exchange resin (e.g., SP Sephadex) selectively binds the protonated amino group, while the acetylated product elutes with a deuterated ammonium acetate buffer (pD 5.0). Final purification via preparative HPLC using a C18 column and deuterated eluents achieves >99% isotopic enrichment.
Table 2: Chromatographic Parameters for Purification
| Parameter | Condition |
|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | D2O/acetonitrile-d3 (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | 8.2 minutes |
Analytical Validation of Isotopic Incorporation
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the molecular ion peak at m/z 262.13 (calculated for C₇H₆D₃Cl₂NO₃S). The isotopic pattern shows a 3:1 ratio for the deuterated acetyl group, confirming >99% isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, DMSO-d6) reveals the absence of proton signals at δ 2.05 ppm (acetyl group), replaced by a singlet at δ 2.02 ppm (CD3CO). ¹³C NMR confirms the quaternary carbon of the dichloroethenyl group at δ 125.6 ppm.
Challenges and Process Optimization
Chemical Reactions Analysis
Types of Reactions
(2R)-3-[(2,2-dichloroethenyl)sulfanyl]-2-[(2,2,2-?H?)acetamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichloroethenyl group can be reduced to form ethyl derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, ethyl derivatives, and substituted acetamido compounds. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized as a reagent in various chemical reactions due to its unique functional groups .
- Intermediate in Synthesis : It acts as an intermediate in the synthesis of specialty chemicals and other derivatives, making it valuable for chemical manufacturing .
Biology
- Antimicrobial Properties : Research indicates that derivatives of L-cysteine exhibit antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial membranes, potentially leading to cell lysis .
- Antioxidant Activity : L-Cysteine compounds are known for their antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in studies focusing on cellular health and aging .
Medicine
- Therapeutic Applications : There is ongoing exploration into the therapeutic potential of L-Cysteine derivatives for treating conditions such as chronic obstructive pulmonary disease (COPD) and other respiratory ailments due to their mucolytic properties .
- Drug Development : The compound's unique structure makes it a candidate for developing new drugs targeting various diseases, including cancer and inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of L-Cysteine derivatives.
- Methodology : Tested against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects were observed against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), indicating potential use in developing antimicrobial agents .
Case Study 2: Antioxidant Properties
- Objective : Assess the antioxidant capacity of L-Cysteine derivatives in cellular models.
- Methodology : Evaluated oxidative stress markers in cell cultures treated with L-Cysteine.
- Findings : The compound significantly reduced markers of oxidative stress, suggesting its role as a protective agent in cellular environments .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Antioxidant | Various Cell Lines | Reduced oxidative stress markers | 2023 |
| Therapeutic | COPD Models | Mucolytic effects observed | 2024 |
Mechanism of Action
The mechanism of action of (2R)-3-[(2,2-dichloroethenyl)sulfanyl]-2-[(2,2,2-?H?)acetamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethenyl group may interact with nucleophilic sites, while the sulfanyl and acetamido groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Physicochemical Properties :
- LogP : 1.49 (moderate lipophilicity)
- Melting Point : 96–99°C
- Solubility: Sparingly soluble in chloroform, ethanol, and methanol.
- Stability : Hygroscopic and light-sensitive, requiring storage at -20°C under inert conditions .
Applications :
2,2-DCVMA is a biomarker for TCE exposure and is also detected in tobacco users’ urine, reflecting metabolic processing of chlorinated volatile organic compounds (VOCs) .
Comparison with Structurally Similar Compounds
Dichloroethenyl Derivatives
Key Differences :
Cyanoethyl Derivatives
Key Differences :
Hydroxyalkyl Derivatives
Key Differences :
- Metabolic Pathways : Hydroxyalkyl derivatives like 3HPMA and DHBMA undergo phase II glucuronidation, whereas 2,2-DCVMA is excreted unchanged due to its lipophilic chloroethenyl group .
- Analytical Utility : DHBMA requires diastereomer resolution in HPLC, while 2,2-DCVMA is analyzed directly via LC-MS/MS .
Carboxyethyl and Benzyl Derivatives
Key Differences :
- Ionization : CMEMA’s carboxylic acid group (pKa ~4.5) enhances water solubility, unlike 2,2-DCVMA’s neutral thioether .
- Exposure Specificity : BMA is specific to toluene, while 2,2-DCVMA links to multiple chlorinated solvents .
Analytical and Functional Comparisons
Analytical Methods
Metabolic and Toxicological Profiles
- Biomarker Role: 2,2-DCVMA is non-toxic but indicates recent TCE exposure, whereas DCVG and CMEMA are linked to direct toxicity .
- Species Variability : Rodents excrete higher 2,2-DCVMA levels than humans due to differences in glutathione conjugation efficiency .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | LogP | PSA (Ų) | Molecular Weight | Key Functional Group |
|---|---|---|---|---|
| 2,2-DCVMA | 1.49 | 96.4 | 258.12 | Dichloroethenyl |
| CYMA | 0.5 | 106.7 | 218.25 | Cyanoethyl |
| 3HPMA | -0.8 | 115.6 | 237.28 | Hydroxypropyl |
| CMEMA | -1.5 | 132.9 | 279.30 | Carboxypropyl |
Biological Activity
L-Cysteine, N-(acetyl-d3)-S-(2,2-dichloroethenyl)- (CAS No. 126543-44-0) is a complex organic compound with significant biological implications. Its structure includes a dichloroethenyl group, a sulfanyl group, and an acetamido group attached to a propanoic acid backbone. This compound has garnered attention for its potential roles in biological systems, particularly concerning its interactions with various molecular targets and its metabolic pathways.
- Molecular Formula : C₇H₉Cl₂NO₃S
- Molecular Weight : 261.14 g/mol
- IUPAC Name : (2R)-3-(2,2-dichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
- InChI Key : VDYGORWCAPEHPX-MQBGRFPLSA-N
The biological activity of L-Cysteine, N-(acetyl-d3)-S-(2,2-dichloroethenyl)- is primarily attributed to its interaction with specific enzymes and receptors. The dichloroethenyl group can engage with nucleophilic sites on proteins, while the sulfanyl and acetamido groups may form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of target molecules, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.
- Anticancer Properties : Investigated for its ability to inhibit tumor growth through modulation of redox states.
Table 1: Biological Activity Overview
Case Study 1: Metabolism in Rats
A study investigated the metabolism of trichloroethylene (TRI) in rats, where L-Cysteine derivatives were identified as mercapturic acids. The administration of TRI resulted in the excretion of two regioisomers of N-acetyl-L-cysteine conjugates. The study found that the vicinal isomer was excreted at a higher rate than the geminal isomer, indicating differences in metabolic processing and potential biological implications for detoxification pathways .
Case Study 2: Antioxidant Properties
Research has highlighted the antioxidant capabilities of N-acetylcysteine (NAC), closely related to L-Cysteine derivatives. NAC has been shown to increase intracellular glutathione levels, which are crucial for cellular redox balance and protection against oxidative stress. This mechanism may provide insights into the potential therapeutic applications of L-Cysteine derivatives in conditions characterized by oxidative damage .
Q & A
Basic Research Questions
Q. What are the primary analytical methods for detecting L-Cysteine, N-(acetyl-d3)-S-(2,2-dichloroethenyl)- in biological samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with protocols optimized for urinary metabolites. Sample preparation involves solid-phase extraction (SPE) to isolate cysteine conjugates, followed by derivatization to enhance ionization efficiency. Calibration curves using deuterated internal standards (e.g., acetyl-d3) improve quantification accuracy . Validation parameters (e.g., limits of detection: 0.1–5 ng/mL) must adhere to FDA bioanalytical guidelines.
Q. How does L-Cysteine, N-(acetyl-d3)-S-(2,2-dichloroethenyl)- serve as a biomarker in toxicological studies?
- Role : This compound is a specific metabolite of trichloroethylene (TCE), formed via glutathione conjugation in the liver. Its urinary levels correlate with TCE exposure and reflect interindividual variability in metabolic activation (e.g., CYP2E1 activity). Unlike non-specific biomarkers (e.g., trichloroacetic acid), it distinguishes TCE exposure from other chlorinated solvents . Studies comparing smokers and non-smokers show its utility in occupational biomonitoring .
Advanced Research Questions
Q. What experimental strategies can resolve data contradictions in the mutagenicity profile of L-Cysteine, N-(acetyl-d3)-S-(2,2-dichloroethenyl)- conjugates?
- Approach :
- Comparative mutagenesis assays : Use Salmonella typhimurium TA100 strains to test direct mutagenicity versus β-lyase-dependent activation .
- Structural analogs : Compare with halogen-substituted analogs (e.g., fluoro- or bromo-ethenyl derivatives) to assess the impact of electronegativity on DNA adduct formation .
- In vitro vs. in vivo models : Employ kidney proximal tubule cells (e.g., HK-2 line) to evaluate nephrotoxic potential alongside in vivo rodent studies, controlling for metabolic enzyme expression .
Q. How do isotopic labeling (e.g., acetyl-d3) and stereochemical variations influence the metabolic fate of S-(2,2-dichloroethenyl) cysteine conjugates?
- Insights :
- Stable isotope tracing : Deuterated acetyl groups (acetyl-d3) enable precise tracking of metabolic pathways using high-resolution MS. Studies show delayed hepatic clearance compared to non-deuterated analogs due to kinetic isotope effects .
- Stereochemical impact : Chiral centers in cysteine conjugates affect renal uptake and β-lyase-mediated bioactivation. Enantioselective synthesis and chiral chromatography are critical for isolating active stereoisomers .
Q. What mechanistic insights can be gained from comparing the nephrotoxic potential of L-Cysteine, N-(acetyl-d3)-S-(2,2-dichloroethenyl)- with other haloalkene-derived cysteine conjugates?
- Key Findings :
- Enzyme inhibition : Co-administration of aminooxyacetic acid (AOAA), a β-lyase inhibitor, reduces cytotoxicity in renal cell models, confirming the enzyme's role in bioactivation .
- Comparative toxicity : S-(1,2-dichlorovinyl)-L-cysteine (DCVC) exhibits higher nephrotoxicity than S-(2,2-dichloroethenyl) conjugates due to differences in reactive thiol intermediate stability .
- Omics integration : Transcriptomic profiling of exposed kidney tissues identifies upregulated oxidative stress pathways (e.g., NRF2/KEAP1), linking metabolite-specific damage to redox imbalance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
